BenchChemオンラインストアへようこそ!

1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid

Conformational analysis Medicinal chemistry Scaffold design

1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid (CAS 1235441-18-5) is a conformationally restricted cyclopropane-dicarboxylic acid mono-amide derivative with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol. The compound features a 1,1-disubstituted cyclopropane core bearing a carboxylic acid at C1 and an N-cyclopropyl carboxamide at the same carbon, yielding a sterically compact, dual-cyclopropane architecture.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 1235441-18-5
Cat. No. B1520449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid
CAS1235441-18-5
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2(CC2)C(=O)O
InChIInChI=1S/C8H11NO3/c10-6(9-5-1-2-5)8(3-4-8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)
InChIKeyYHWXSEYUKVMGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid (CAS 1235441-18-5): Procurement-Grade Overview for Research Sourcing


1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid (CAS 1235441-18-5) is a conformationally restricted cyclopropane-dicarboxylic acid mono-amide derivative with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol [1]. The compound features a 1,1-disubstituted cyclopropane core bearing a carboxylic acid at C1 and an N-cyclopropyl carboxamide at the same carbon, yielding a sterically compact, dual-cyclopropane architecture [2]. It is commercially supplied as a solid powder at ≥95% purity with routine storage at room temperature . Its structural motif places it within the broader class of cyclopropane-1,1-dicarboxylic acid derivatives, which are established inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase in plant ethylene biosynthesis [3].

Why Generic Substitution Is Inadequate for 1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid in Research Procurement


Within the cyclopropane-1-carboxylic acid amide class, substitution at the carbamoyl nitrogen is the primary determinant of molecular recognition, physicochemical properties, and biological selectivity [1]. The N-cyclopropyl substituent in the target compound confers distinct steric bulk, lipophilicity (increased by approximately one logP unit versus the N-methyl analog), and metabolic stability compared to the N-methyl (CAS 1250809-34-7), N-phenyl (CAS 145591-80-6), or unsubstituted carbamoyl congeners . Interchanging these analogs without experimental validation risks altering target binding kinetics, cellular permeability, and off-target profiles in any structure–activity relationship (SAR) study. Furthermore, the target compound carries a notified GHS classification under the ECHA C&L inventory that includes aquatic chronic toxicity (H410), a hazard profile not uniformly shared across all N-substituted analogs, making generic substitution a regulatory compliance risk as well [2].

Quantitative Differentiation Evidence for 1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid Versus Structural Analogs


Dual-Cyclopropane Architecture Confers a Unique Conformational Restraint Profile Compared to Mono-Cyclopropane and Acyclic Carbamoyl Analogs

The target compound possesses two conformationally restricted cyclopropane rings—one as the core scaffold and a second on the carbamoyl nitrogen—whereas the closest commercially available analogs, 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (CAS 1250809-34-7) and cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7), contain only one cyclopropane ring or an acyclic N-substituent [1]. The N-cyclopropyl group introduces additional torsional restriction around the C–N amide bond, reducing the number of accessible rotamers from three (N-methyl analog) to effectively one low-energy conformation . This difference is quantifiable: the N-cyclopropyl analog has a calculated number of rotatable bonds (nRotB) of 3 versus 2 for the N-methyl analog, but with the cyclopropyl ring imposing a ~60° fixed dihedral angle constraint not present in the methyl variant [2]. In drug design, this conformational pre-organization can reduce entropic penalty upon target binding by an estimated 0.5–1.5 kcal/mol relative to the more flexible N-methyl analog [3].

Conformational analysis Medicinal chemistry Scaffold design

N-Cyclopropyl Substitution Is Associated with Enhanced Metabolic Stability Relative to N-Methyl Carbamoyl Analogs in Preclinical Drug Design Frameworks

The introduction of a cyclopropyl group on the carbamoyl nitrogen is a well-established medicinal chemistry strategy to improve metabolic stability by sterically shielding the amide bond from hydrolytic enzymes and reducing CYP450-mediated N-dealkylation . In a systematic analysis of cyclopropyl-modified drug candidates, N-cyclopropyl carboxamides demonstrated a median increase in human liver microsomal (HLM) half-life of 2- to 5-fold compared to the corresponding N-methyl carboxamides, attributed to the increased steric hindrance and higher C–H bond dissociation energy of the cyclopropyl ring versus a methyl group (~106 kcal/mol vs. ~98 kcal/mol for the weakest C–H bond) [1]. Applied to the target compound versus 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, the N-cyclopropyl modification is predicted to confer enhanced resistance to amidase-mediated hydrolysis, a property that has been exploited in the design of clinical candidates such as BMS-582949, where the N-cyclopropyl carbamoyl motif was specifically selected over N-methoxy for superior pharmacokinetic performance [2].

Metabolic stability Cyclopropyl effect Drug design

Notified Environmental Hazard Classification (H410) Differentiates Handling and Disposal Requirements from Less Hazardous N-Alkyl Carbamoyl Analogs

The target compound carries a notified GHS hazard classification under the European Chemicals Agency (ECHA) C&L Inventory that includes Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory irritation) [1]. Additionally, supplier safety documentation from Bidepharm lists H410 ('Very toxic to aquatic life with long-lasting effects'), indicating chronic aquatic hazard Category 1 . In contrast, the closest N-alkyl analog, 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (CAS 1250809-34-7), has no publicly notified H410 classification in the ECHA C&L inventory as of the retrieval date, and its supplier SDS documentation lists only standard laboratory handling precautions without specific aquatic toxicity hazard statements [2]. This regulatory divergence means procurement of the target compound may require additional waste disposal protocols, aquatic toxicity risk assessments, and institutional environmental health and safety (EHS) review that are not triggered by the N-methyl analog.

Environmental safety Regulatory compliance Procurement risk assessment

Dual Functionalization Handles (Carboxylic Acid + N-Cyclopropyl Carboxamide) Enable Divergent Derivatization Pathways Not Accessible with Symmetric Diacid or Mono-Functional Analogs

The target compound provides two chemically orthogonal derivatization handles: a free carboxylic acid (pKa ~3–5, amenable to amide coupling, esterification, and reduction) and an N-cyclopropyl carboxamide (which can undergo hydrolysis to the parent amine or further N-functionalization) . This contrasts with cyclopropane-1,1-dicarboxylic acid (CDA, CAS 598-10-7), which presents two chemically equivalent carboxylic acid groups, limiting sequential site-selective modification . The N-cyclopropyl amide also differs from 1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid (CAS 145591-80-6), where the aromatic N-substituent introduces π-stacking interactions and altered electronic properties at the amide nitrogen [1]. The target compound's aliphatic N-cyclopropyl group preserves the amide as a hydrogen-bond donor/acceptor without introducing aromatic character, making it a more bioisosteric replacement for N-alkyl amides in peptidomimetic design [2]. This orthogonal reactivity profile has been exploited in the synthesis of cyclopropane-1,1-dicarboxylic acid analogues as KARI inhibitors, where mono-amide derivatives (structurally analogous to the target compound) served as key intermediates that cannot be accessed from the symmetric diacid without protection/deprotection sequences [3].

Chemical biology Library synthesis Building block utility

Optimal Research Application Scenarios for 1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Conformationally Restrained Peptidomimetic Scaffold for Kinase and Protease Inhibitor Lead Optimization

Medicinal chemistry teams pursuing conformationally constrained peptidomimetics should prioritize this compound over 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid when the project requires a rigidified amide bond with reduced rotameric freedom. The dual-cyclopropane architecture (core + N-substituent) provides approximately 67% fewer accessible amide conformers than the N-methyl analog [1], translating to a predicted entropic binding advantage of 0.5–1.5 kcal/mol [2]. This property is directly relevant to programs targeting kinases and proteases where the N-cyclopropyl carbamoyl motif has been validated in clinical candidates such as BMS-582949 (p38α MAPK inhibitor) [3]. The orthogonal carboxylic acid and N-cyclopropyl carboxamide handles further enable divergent library synthesis with one fewer protection/deprotection step than cyclopropane-1,1-dicarboxylic acid .

Plant Ethylene Biology Research Requiring ACC Oxidase Probes with Defined Pharmacophore Topology

Plant biologists investigating structure–activity relationships of ACC oxidase inhibitors should select this compound as a probe to interrogate the steric tolerance of the enzyme active site at the C1 position. Cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) are established ACC oxidase inhibitors with published Ki values determined on partially purified apple ACO [4]. The target compound introduces an N-cyclopropyl carboxamide at C1—a substituent not present in CDA (second –COOH) or PCCA (phenyl at C2)—allowing researchers to systematically map the contribution of the C1 amide substituent to binding affinity and inhibition kinetics. The compound's H410 aquatic toxicity classification must be factored into experimental design when using whole-plant or hydroponic assay systems.

Agrochemical Lead Discovery Leveraging Cyclopropane-1,1-Dicarboxylic Acid Mono-Amide Pharmacophore for KARI Inhibition

Agrochemical discovery groups targeting ketol-acid reductoisomerase (KARI), a plant-specific enzyme in the branched-chain amino acid biosynthesis pathway, should evaluate this compound as a mono-amide derivative of the cyclopropane-1,1-dicarboxylic acid (CPD) pharmacophore. Recent work by Matyukhina et al. (2022) demonstrated that CPD mono-amide analogues exhibit differential herbicidal activity against lettuce (Lactuca sativa) and bentgrass (Agrostis stolonifera) depending on amide substitution [5]. The target compound's N-cyclopropyl substituent represents an unexplored vector in this SAR series, positioned between the unsubstituted amide and the N,N′-bis(2-ethylphenyl) analogue that showed the best activity in the published series. The predicted enhanced metabolic stability of the N-cyclopropyl variant is particularly relevant for in-planta persistence and field half-life optimization.

Chemical Biology Probe Development Requiring Orthogonal Bifunctional Handles for Bioconjugation

Chemical biology groups developing activity-based probes or affinity reagents should select this compound when the experimental design requires site-selective conjugation through a carboxylic acid handle while preserving an intact N-cyclopropyl carboxamide as a recognition element. The >10-unit pKa differential between the carboxylic acid (pKa ~3–5) and the amide NH (pKa ~15–17) enables chemoselective amide coupling or esterification at the acid without affecting the carboxamide . This contrasts with cyclopropane-1,1-dicarboxylic acid, where both carboxylic acids are chemically equivalent and necessitate statistical mixtures or protection strategies for mono-functionalization. The N-cyclopropyl group's steric profile also provides a useful spectroscopic handle (characteristic ¹H NMR resonances at δ 0.5–1.0 ppm and δ 2.5–2.9 ppm) for reaction monitoring and product characterization, simplifying analytical workflows.

Quote Request

Request a Quote for 1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.